Carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester
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Overview
Description
Carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester is a chemical compound with the molecular formula C18H15NO4 and a molecular weight of 309.316 g/mol . This compound is known for its unique structure, which includes a benzofuran ring and a benzoyl group, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester typically involves the reaction of 2-benzoyl-3-benzofuranol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in the body.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzofuran and benzoyl moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, (2-benzoyl-3-benzofuranyl)(cyanomethyl)-, ethyl ester: Similar structure but with a cyanomethyl group.
Carbamic acid, (2-benzoyl-3-benzofuranyl)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
Uniqueness
Carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester is unique due to its specific combination of a benzofuran ring and a benzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
88737-32-0 |
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Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
ethyl N-(2-benzoyl-1-benzofuran-3-yl)carbamate |
InChI |
InChI=1S/C18H15NO4/c1-2-22-18(21)19-15-13-10-6-7-11-14(13)23-17(15)16(20)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,19,21) |
InChI Key |
HDFUKHDDJLQMDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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